

# Synergistic Effects of Pivanex (devimistat) with Other Anticancer Drugs: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pivanex

Cat. No.: B1678495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pivanex** (devimistat), a first-in-class investigational drug, targets the altered energy metabolism of cancer cells.[1] It acts as a lipoate analog to inhibit mitochondrial enzymes pyruvate dehydrogenase (PDH) and  $\alpha$ -ketoglutarate dehydrogenase (KGDH), crucial entry points into the tricarboxylic acid (TCA) cycle.[2][3] This disruption of mitochondrial metabolism leads to increased cellular stress and can sensitize cancer cells to conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of **Pivanex** in combination with various anticancer drugs, supported by preclinical and clinical data.

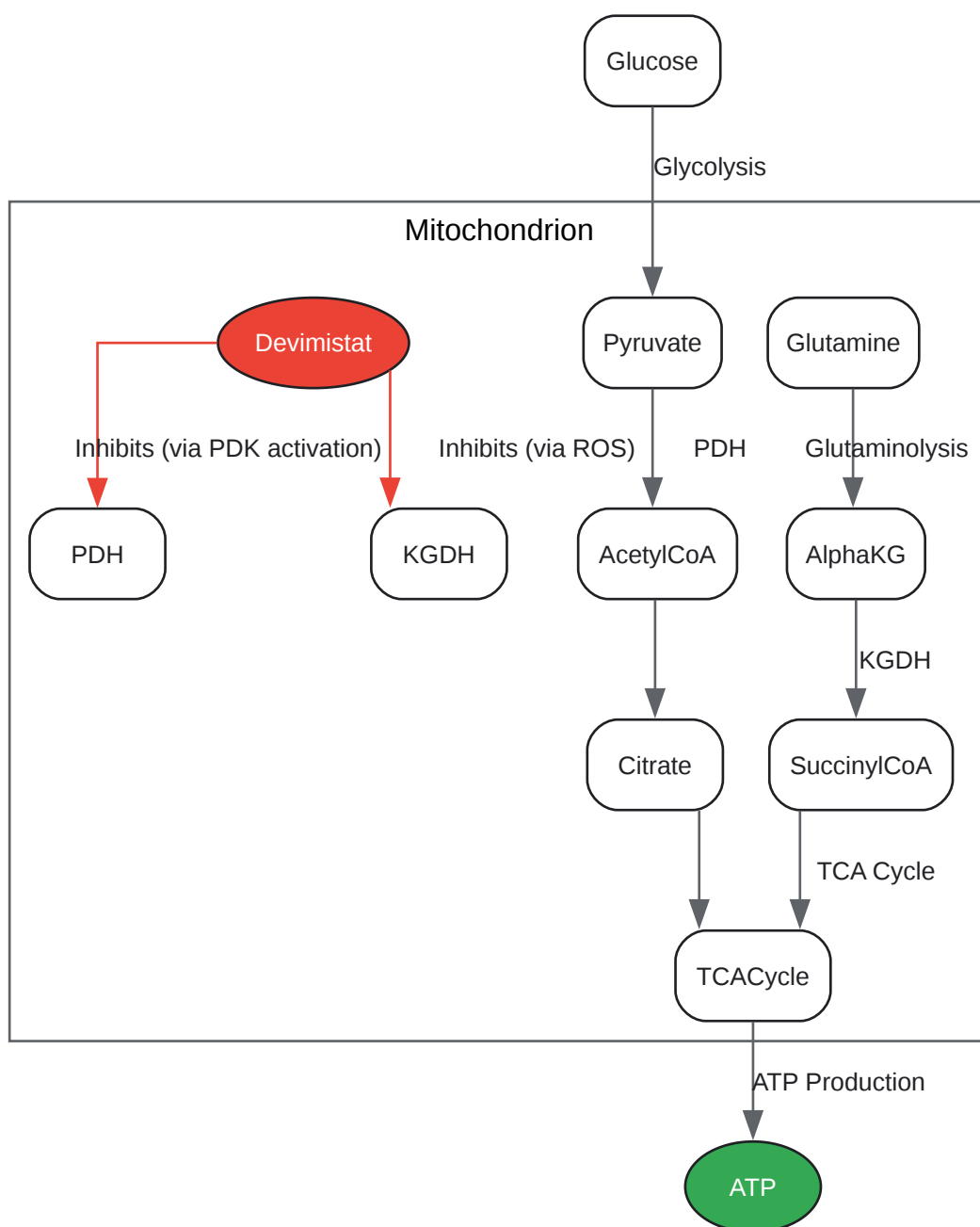
## Mechanism of Action: A Two-Pronged Attack on Cancer Metabolism

Devimistat's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes:

- Pyruvate Dehydrogenase (PDH):** Devimistat indirectly inhibits PDH by activating its negative regulator, pyruvate dehydrogenase kinase (PDK). This blocks the conversion of pyruvate to acetyl-CoA, a key fuel for the TCA cycle derived from glucose.[3][4]
- $\alpha$ -Ketoglutarate Dehydrogenase (KGDH):** Devimistat induces a burst of reactive oxygen species (ROS) that directly inactivates KGDH, another critical enzyme in the TCA cycle that

processes carbons derived from glutamine.[3]

By inhibiting both PDH and KGDH, devimistat effectively shuts down the two major carbon entry points into the TCA cycle in cancer cells, leading to a collapse of mitochondrial metabolism and inducing apoptotic and necrotic cell death.[5]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of devimistat.

## Preclinical and Clinical Data Summary

The following tables summarize the quantitative data from key studies investigating the synergistic effects of devimistat with other anticancer drugs.

**Table 1: In Vitro Synergistic Effects of Devimistat Combinations**

Cancer Type	Combination	Cell Lines	Endpoint	Results	Synergy Assessment	Reference
Biliary Tract Cancer	Devimistat + Gemcitabine + Cisplatin	RCB1292, RCB1293, TFK-1	Cell Viability (IC50)	Devimistat IC50: 139-200µM	Synergistic in RCB1292 & RCB1293 (Scores: 11.24 & 10.85), Additive in TFK-1 (Score: 5.47)	[6]
Colorectal Cancer	Devimistat + 5-Fluorouracil (5-FU)	HCT116	Cell Viability	Synergistic cell killing	Combeneft modeling & Chou-Talalay analysis	
Colorectal Cancer	Devimistat + Irinotecan (IT)	HCT116	Cell Viability	Synergistic cell killing	Combeneft modeling & Chou-Talalay analysis	

## Table 2: In Vivo and Clinical Efficacy of Devimistat Combinations

Cancer Type	Combination	Study Phase	N	Key Efficacy Endpoints	Results	Reference
Biliary Tract Cancer	Devimistat + Gemcitabine + Cisplatin	Phase 1b	20	ORR, Median PFS	ORR: 45%, Median PFS: 10 months	[5][7]
Metastatic Pancreatic Cancer	Devimistat + modified FOLFIRINOX	Phase 3 (AVERAGE 500)	528	Median OS, Median PFS	Median OS: 11.1 vs 11.7 months (HR 0.95), Median PFS: 7.8 vs 8.0 months (HR 0.99) - Not statistically significant.	[6][8]
Colorectal Cancer	Devimistat + Irinotecan (IT)	Preclinical (Xenograft)	N/A	Tumor Growth, Survival	Synergistic antitumor activity, prolonged survival	
Advanced Chemo-refractory Solid Tumors	Devimistat + Hydroxychloroquine + 5-FU or Gemcitabine	Phase 2	26	ORR, Median PFS, Median OS	No ORRs in colorectal or pancreatic cohorts. Median PFS: 2.3 &	[9]

1.7  
months,  
Median  
OS: 5.5 &  
3.1 months  
respectivel  
y.

---

## Signaling Pathways in Synergistic Combinations Devimistat and Genotoxic Drugs in Colorectal Cancer: The Role of Bim

In colorectal cancer, the combination of devimistat with genotoxic agents like 5-FU and irinotecan leads to synergistic cell death through a mechanism involving the pro-apoptotic protein Bim. Devimistat's disruption of mitochondrial metabolism, coupled with the DNA damage induced by chemotherapy, leads to the upregulation of Bim, a key initiator of apoptosis.

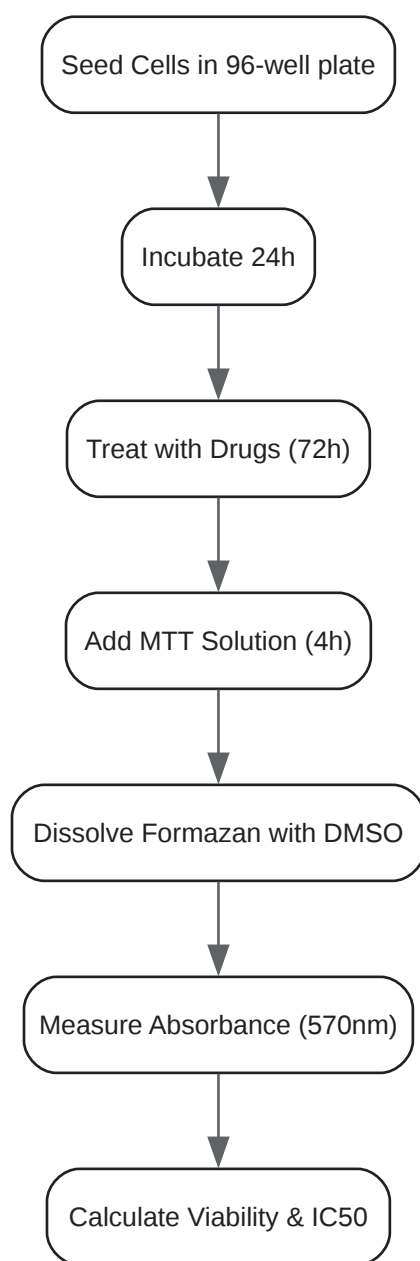
**Figure 2:** Synergistic pathway in colorectal cancer.

## Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used in preclinical studies of devimistat.[\[5\]](#)

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Drug Treatment:** Treat cells with serial dilutions of devimistat, the combination drug(s), or the combination of both for 72 hours. Include a vehicle-only control.
- **MTT Addition:** Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Synergy is assessed using methods like the Chou-Talalay analysis.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

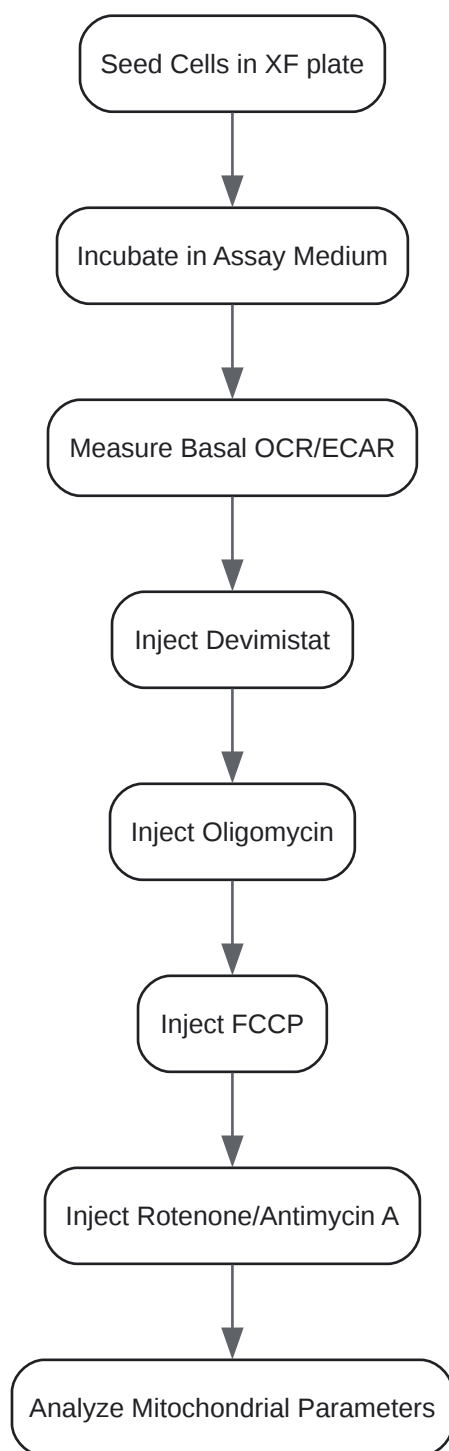
**Figure 3:** MTT cell viability assay workflow.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol is based on the methodology used to assess devimistat's impact on mitochondrial function.[5]

- **Cell Seeding:** Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
- **Assay Medium:** Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
- **Baseline Measurement:** Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
- **Compound Injection:** Sequentially inject devimistat, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I/III inhibitors).
- **Data Acquisition:** Measure OCR and ECAR after each injection.
- **Data Analysis:** Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.





[Click to download full resolution via product page](#)

**Figure 4:** Seahorse XF metabolic assay workflow.

## Western Blot for Bim Protein

This protocol is a generalized procedure for detecting changes in protein expression, such as the upregulation of Bim observed with devimistat combination therapy.

- **Sample Preparation:** Lyse treated and untreated cells and determine protein concentration.
- **SDS-PAGE:** Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for Bim overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

## Conclusion

**Pivanex** (devimistat) demonstrates significant synergistic potential when combined with a variety of anticancer drugs across different cancer types. Its unique mechanism of targeting cancer cell metabolism provides a strong rationale for its use in combination therapies. While clinical results have been mixed, with promising efficacy in some settings like biliary tract cancer, the AVENGER 500 trial in pancreatic cancer did not meet its primary endpoint, highlighting the complexities of translating preclinical synergy into clinical benefit.<sup>[5][6]</sup> Further research is warranted to identify optimal drug combinations, patient populations, and dosing schedules to fully exploit the therapeutic potential of devimistat. The experimental data and protocols presented in this guide offer a valuable resource for researchers in the field of cancer drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. A Phase III open-label trial to evaluate efficacy and safety of CPI-613 plus modified FOLFIRINOX (mFFX) versus FOLFIRINOX (FFX) in patients with metastatic adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cornerstonepharma.com [cornerstonepharma.com]
- 5. Devimistat in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BiIT-04) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting metabolism in pancreatic ductal adenocarcinoma: challenges and insights from the AVENGER 500 trial - Nakasone - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Devimistat in Combination with Gemcitabine and Cisplatin in Biliary Tract Cancer: Preclinical Evaluation and Phase Ib Multicenter Clinical Trial (BiIT-04) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. cornerstonepharma.com [cornerstonepharma.com]
- 10. scilit.com [scilit.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic Effects of Pivanex (devimistat) with Other Anticancer Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678495#synergistic-effects-of-pivanex-with-other-anticancer-drugs]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)